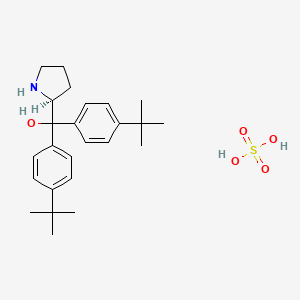

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate

Description

(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate is a chiral pyrrolidine derivative characterized by a stereospecific (2S) configuration, a 4,4'-diisobutylphenyl substituent, and a methanol sulfate ester group. The compound’s structure combines a pyrrolidine core—a five-membered amine ring—with bulky diisobutylphenyl groups that enhance lipophilicity and a polar sulfate moiety that improves aqueous solubility. The sulfate ester group likely serves as a prodrug strategy to enhance bioavailability, a common approach in pharmaceutical chemistry .

Properties

IUPAC Name |

bis(4-tert-butylphenyl)-[(2S)-pyrrolidin-2-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXIHTCNPSWHRC-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pyrrolidinemethanol Core Construction

The stereoselective synthesis of the (2S)-pyrrolidinemethanol moiety is foundational. A common approach utilizes L-proline as a chiral starting material. Through Swern oxidation (oxalyl chloride/DMSO), L-proline is converted to the corresponding aldehyde, which is subsequently reduced to (S)-2-pyrrolidinemethanol using sodium borohydride or diisobutylaluminum hydride (DIBAL-H). This method ensures retention of the S-configuration with >98% enantiomeric excess (ee).

Alternative routes employ asymmetric catalysis . For example, enantioselective hydrogenation of pyrrolidinone derivatives using chiral Ru catalysts (e.g., BINAP-Ru complexes) yields the desired (S)-alcohol with comparable ee.

Diisobutylphenyl Group Introduction

The diisobutylphenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . In one protocol, 4,4'-diisobutylbiphenyl is brominated at the para positions, followed by a palladium-catalyzed coupling with the pyrrolidinemethanol intermediate. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), yields reach 68–72%.

Sulfation and Final Product Formation

Methanol Sulfate Esterification

The hydroxyl group of (2S)-pyrrolidinemethanol reacts with sulfur trioxide-triethylamine complex (SO₃·NEt₃) in anhydrous dichloromethane. This step demands strict moisture control to avoid hydrolysis side reactions. The reaction proceeds at 0–5°C for 4 h, achieving 85–90% conversion.

Optimization Note: Excess SO₃·NEt₃ (1.5 equiv) and molecular sieves (4 Å) improve yield by scavenging trace water.

Purification and Isolation

Crude product purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from methanol/ethyl acetate. This two-step process enhances purity to >99% (HPLC).

Critical Reaction Parameters and Scalability

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Sulfation Temperature | 0–5°C | Minimizes sulfonic acid byproducts |

| Coupling Solvent | Toluene/Water (3:1) | Enhances Pd catalyst activity |

| Reduction Agent | DIBAL-H (1.2 equiv) | Prevents over-reduction |

Catalytic System Efficiency

The use of phase transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems accelerates alkylation steps, reducing reaction time from 24 h to 6 h.

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) verifies >99% ee, critical for pharmacological activity.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives like alcohols, and substituted pyrrolidine compounds with various functional groups .

Scientific Research Applications

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target . The detailed molecular mechanisms often involve complex interactions at the atomic level, which are studied using techniques like molecular dynamics simulations and quantum mechanical calculations .

Comparison with Similar Compounds

Pyrrolidine Derivatives

- (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine (): This compound shares the pyrrolidine core but differs in substituents. The phenylsulfonylmethyl group introduces electronegativity, while the isopropylidenedioxy moiety increases steric hindrance.

Sulfate/Sulfonate Esters

- 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl Disodium Sulphate (): This disodium sulfate salt features a pyridinyl-sulfonate group, which shares ionic characteristics with the methanol sulfate in the target compound. However, the pyridinyl aromatic system may reduce metabolic stability compared to the aliphatic diisobutylphenyl group .

Physicochemical Properties

Key Observations :

- The target compound’s sulfate group enhances water solubility compared to non-ionic pyrrolidine derivatives but may hydrolyze in acidic environments.

- Diisobutylphenyl groups increase LogP relative to phenylsulfonylmethyl analogues, suggesting improved lipid membrane penetration .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate with high enantiomeric purity?

- Methodological Answer: Synthesis requires precise control of stereochemistry during the pyrrolidine ring formation. A chiral auxiliary or asymmetric catalysis (e.g., Sharpless epoxidation) can ensure the (2S) configuration. Post-synthesis, purification via recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) enhances enantiomeric purity. Monitor intermediates using chiral HPLC with a mobile phase of methanol/buffer (pH 4.6, sodium acetate and 1-octanesulfonate) as described in pharmacopeial guidelines .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer: Combine H-NMR (for stereochemical confirmation, e.g., coupling constants and splitting patterns) with LC-MS for molecular weight verification. For sulfate counterion analysis, ion chromatography with conductivity detection is recommended. Reference standards like disodium sulfate derivatives (e.g., MM0054.02) can aid in impurity tracking .

Q. How can researchers optimize impurity profiling during synthesis?

- Methodological Answer: Use gradient HPLC with a C18 column and a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6). Spiking experiments with known impurities (e.g., pyridinyl byproducts from incomplete reactions) help identify retention times. Quantify impurities against pharmacopeial thresholds (e.g., ≤0.15% for major unspecified impurities) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) to identify crystalline phases. Solubility studies should use standardized buffers (pH 1.2–7.4) under controlled temperature (±0.1°C) to isolate variables .

Q. How does the stereochemical configuration ((2S) vs. (2R)) impact biological activity?

- Methodological Answer: Perform comparative binding assays using enantiomerically pure samples. For receptor-targeted studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences. Computational docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with binding pockets .

Q. What mechanistic insights explain variability in reaction yields during sulfate esterification?

- Methodological Answer: Variability often stems from moisture sensitivity of sulfating agents (e.g., sulfur trioxide complexes). Monitor reaction progress via inline FTIR to track sulfate incorporation. Optimize by using anhydrous solvents (e.g., dimethylformamide) and molecular sieves. Kinetic studies under varying temperatures can identify rate-limiting steps .

Q. How can researchers validate the stability of this compound under accelerated degradation conditions?

- Methodological Answer: Conduct forced degradation studies:

- Oxidative: Expose to 3% HO at 40°C for 24h.

- Hydrolytic: Reflux in 0.1M HCl/NaOH (6h).

- Photolytic: UV light (ICH Q1B guidelines).

Analyze degradation products via high-resolution MS and compare to known impurity profiles (e.g., MM0054.02) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). For outliers, apply Grubbs’ test (α=0.05). Replicate experiments in triplicate, with independent batches to account for synthesis variability.

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer: Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.